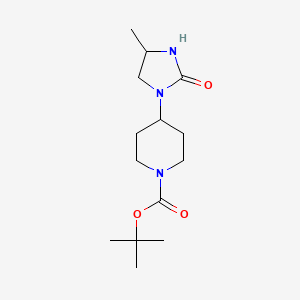

4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl ester group at the 1-position and a 4-methyl-2-oxo-imidazolidinyl substituent at the 4-position. The tert-butyl ester serves as a protective group, enhancing stability during synthesis and modulating solubility. The imidazolidinone ring introduces a polar, hydrogen-bond-accepting moiety, which may influence both physicochemical properties and biological interactions.

Properties

Molecular Formula |

C14H25N3O3 |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

tert-butyl 4-(4-methyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H25N3O3/c1-10-9-17(12(18)15-10)11-5-7-16(8-6-11)13(19)20-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,18) |

InChI Key |

ITOBDOMXEHDQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)N1)C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and imidazolidinone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:

This compound features a piperidine ring connected to an imidazolidinone moiety, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds with structural similarities can act as capsid assembly modulators against viruses such as Hepatitis B. For example, derivatives of 4-oxotetrahydropyrimidine have been shown to inhibit viral replication by interfering with core protein assembly, suggesting a potential antiviral application for the studied compound .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, similar to other piperidine derivatives that target dipeptidyl peptidase IV (DPP-IV). This inhibition is relevant in the context of diabetes treatment, as DPP-IV plays a crucial role in glucose metabolism .

- Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Capsid assembly modulation | |

| Enzyme inhibition | DPP-IV inhibition | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

Several studies have explored the biological activity of related compounds:

- Hepatitis B Virus Inhibition : A study demonstrated that certain phenyl urea derivatives derived from 4-oxotetrahydropyrimidine exhibited submicromolar EC50 values against HBV. These compounds acted as allosteric modulators of core proteins, leading to the assembly of empty capsids and preventing viral DNA synthesis .

- Diabetes Treatment : Research on xanthine derivatives similar to the target compound revealed significant DPP-IV inhibitory activity, indicating potential for managing type II diabetes mellitus through glucose regulation .

- Anti-tumor Activity : Other studies have indicated that structurally related compounds possess selective cytotoxicity against various cancer cell lines, suggesting a broader therapeutic application in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a scaffold in the design of new drugs. Its structure can be modified to create derivatives with improved efficacy and selectivity against specific targets.

2. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of the 4-(4-Methyl-2-oxo-imidazolidin-1-yl) group may enhance these effects, making it a candidate for developing new antimicrobial agents.

3. Neuropharmacology

Piperidine derivatives are often explored for their effects on the central nervous system. The structural features of 4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester suggest potential applications in treating neurological disorders, including anxiety and depression.

1. Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. For instance, they may inhibit proteases or kinases, which are critical in cancer progression and treatment.

2. Antioxidant Properties

Preliminary investigations suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

1. Synthesis and Biological Evaluation

A study conducted by researchers synthesized several derivatives of 4-(4-Methyl-2-oxo-imidazolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to the parent compound, suggesting a structure-activity relationship that could guide future modifications.

2. Pharmacokinetic Studies

Another case study focused on the pharmacokinetics of the compound in animal models. The findings demonstrated favorable absorption and distribution characteristics, supporting its potential as an oral therapeutic agent.

Comparison with Similar Compounds

Key Observations :

- Target vs. The tert-butyl ester in both compounds ensures hydrolytic stability during synthesis .

- Target vs. In contrast, the imidazolidinone in the target offers a rigid, planar structure with hydrogen-bond-accepting properties .

- Target vs. Carboxymethyl-amino Derivative (): The carboxylic acid group in ’s compound significantly increases hydrophilicity (logP ~0.5 vs. estimated ~1.5 for the target) and introduces a charged moiety at physiological pH, unlike the neutral imidazolidinone .

- Target vs. Bromo-pyrazole Derivative (): The bromine atom in ’s compound provides a handle for further functionalization (e.g., Suzuki coupling), whereas the imidazolidinone in the target may limit reactivity to specific conditions (e.g., ring-opening under acidic or basic conditions) .

- Target vs.

Physicochemical Properties

- Solubility: The carboxymethyl-amino derivative () is highly water-soluble due to its ionizable groups, while the nitroaryl () and bromo-pyrazole () derivatives are more lipophilic . The target compound’s imidazolidinone likely confers moderate solubility in polar aprotic solvents (e.g., DMSO).

- Stability: Sulfonamides () and nitro groups () are chemically inert under standard conditions, whereas the imidazolidinone in the target may degrade under prolonged exposure to moisture or heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.